1-Iodoethyl cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a cyclohexylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodoethyl cyclohexylacetate can be synthesized through the iodination of ethyl cyclohexylacetate. A common method involves the use of iodine (I2) and a suitable catalyst under controlled conditions. The reaction typically takes place in an inert atmosphere, such as argon, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodoethyl cyclohexylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethyl cyclohexylacetate.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the iodine atom can yield ethyl cyclohexylacetate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Ethyl cyclohexylacetate.
Oxidation: Cyclohexylacetic acid or cyclohexylacetone.
Reduction: Ethyl cyclohexylacetate.
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-iodoethyl cyclohexylacetate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and oxidative addition reactions, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromoethyl cyclohexylacetate
- 1-Chloroethyl cyclohexylacetate
- 1-Fluoroethyl cyclohexylacetate
Comparison: 1-Iodoethyl cyclohexylacetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution and oxidative addition reactions .
Eigenschaften
CAS-Nummer |
91871-83-9 |
---|---|
Molekularformel |
C10H17IO2 |
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
1-iodoethyl 2-cyclohexylacetate |
InChI |
InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
PVIHJWKNVLCYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)CC1CCCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.